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molecular formula C8H4ClFN2 B1430618 2-Chloro-7-fluoroquinoxaline CAS No. 1233932-59-6

2-Chloro-7-fluoroquinoxaline

Cat. No. B1430618
M. Wt: 182.58 g/mol
InChI Key: HXGARDJKGRYPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716280B2

Procedure details

A mixture of 7-fluoro-quinoxalin-2-ol (2.60 g, 15.84 mmol, 1.0 eq) and phosphorus oxychloride (50 mL, 536.4 mmol, 34.0 eq) is refluxed for 1 hour, then concentrated, diluted with water (60 mL), basified to pH 7 by adding saturated sodium hydrogen carbonate aqueous solution, and extracted with ethyl acetate (3×100 mL). The combined organic layers are dried over sodium sulfate, filtered and concentrated to give a crude that is purified by column chromatography (silica gel, eluent: ethyl acetate:petroleum ether, 1:20, v/v) to afford 2-chloro-7-fluoro-quinoxaline as a white solid (2.50 g, 84% yield).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([N:6]=[CH:7][C:8](O)=[N:9]2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:15])=O>C(OCC)(=O)C>[Cl:15][C:8]1[CH:7]=[N:6][C:5]2[C:10](=[CH:11][C:2]([F:1])=[CH:3][CH:4]=2)[N:9]=1

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
FC1=CC=C2N=CC(=NC2=C1)O
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with water (60 mL)
ADDITION
Type
ADDITION
Details
by adding saturated sodium hydrogen carbonate aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude that
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel, eluent

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC(=CC=C2N=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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